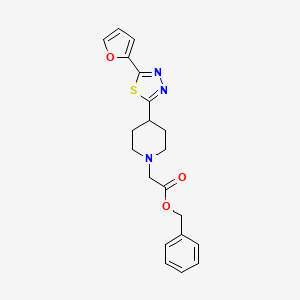

Benzyl 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetate

Description

Properties

IUPAC Name |

benzyl 2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c24-18(26-14-15-5-2-1-3-6-15)13-23-10-8-16(9-11-23)19-21-22-20(27-19)17-7-4-12-25-17/h1-7,12,16H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZVDZRGGPDHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl-1,3,4-thiadiazole intermediate, which can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with furan-2-carboxylic acid under acidic conditions. This intermediate is then reacted with piperidine and benzyl acetate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiadiazole ring may produce thiadiazoline derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan and thiadiazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on formula.

Key Observations :

- Ester Group Variability : The target compound’s benzyl ester group contrasts with ethyl esters in , which may influence lipophilicity and metabolic stability.

- Pharmacophore Additions : Sulfonamide () and fluorobenzoyl () substituents introduce steric bulk and electronic effects, likely affecting target selectivity.

Pharmacological Activity

Thiadiazole derivatives are widely studied for AChE inhibition. For instance, N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide analogs demonstrated IC50 values ranging from 0.8–12.3 µM against AChE, with piperidine-linked compounds showing enhanced activity due to improved hydrophobic interactions .

Analytical Methodologies

- HPLC-DAD Validation : Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate was quantified using a validated HPLC-DAD method with linearity (R<sup>2</sup> > 0.999) and precision (RSD < 2%) . This method could be adapted for analyzing the target compound.

- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural validation of similar compounds, ensuring accurate bond-length and angle determinations .

Biological Activity

Benzyl 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetate is a synthetic compound that has drawn attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 378.47 g/mol. The compound features a furan ring and a thiadiazole moiety, which are known to contribute to various biological activities.

Biological Activities

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar thiadiazole derivatives. For instance, compounds containing the thiadiazole structure have shown significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. The presence of the piperidine moiety in this compound may enhance its efficacy against cancer cells by promoting apoptosis or inhibiting cell proliferation. Studies have indicated that related compounds can induce cell cycle arrest in cancer cells .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Research on similar piperidine derivatives has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. This suggests that this compound may have applications in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Cell Cycle Modulation : Inducing cell cycle arrest at specific phases can prevent the proliferation of cancer cells.

- Oxidative Stress Reduction : The antioxidant properties associated with thiadiazole derivatives may help mitigate oxidative damage in neuronal tissues.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

Q & A

Q. Why might NMR spectra show unexpected splitting patterns for the piperidine protons?

- Methodological Answer :

- Conformational Analysis : Use variable-temperature NMR (VT-NMR) to identify restricted rotation of the piperidine ring. Assign axial/equatorial protons via NOESY correlations .

- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d6 to rule out solvent-induced shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.